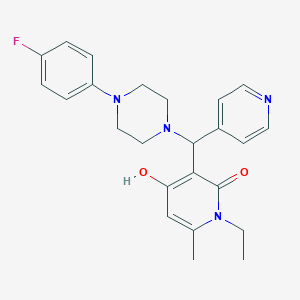

1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

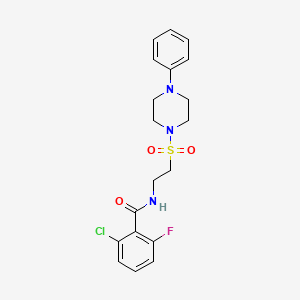

The compound “1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one” is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry. These include a pyridine ring, a piperazine ring, and a fluorophenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by several aromatic rings (the pyridine and phenyl rings), a piperazine ring, and various substituents including an ethyl group, a hydroxy group, and a fluorine atom .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the aromatic rings, the piperazine ring, and the various substituents. For example, the pyridine ring might undergo electrophilic substitution reactions, while the piperazine ring might participate in reactions with acids or bases .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxy group and the aromatic rings might impact its solubility, while the size and complexity of the molecule might influence its melting point and boiling point .

Wissenschaftliche Forschungsanwendungen

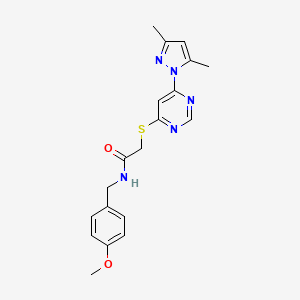

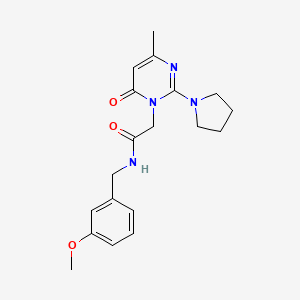

Anti-Fibrosis Activity

The pyrimidine moiety in this compound has been employed in designing privileged structures for medicinal chemistry. Researchers have synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their biological activities against immortalized rat hepatic stellate cells (HSC-T6). Among these derivatives, compounds such as ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) demonstrated better anti-fibrotic activities than Pirfenidone and Bipy55′DC. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs .

Antimicrobial Properties

Pyrimidine derivatives, including this compound, have been investigated for their antimicrobial activity. While specific studies on this compound are limited, the pyrimidine core is known to exhibit antimicrobial effects against various pathogens .

Antiviral Potential

Similarly, pyrimidine-based compounds have shown promise as antiviral agents. Although direct evidence for this specific compound is scarce, its structural features warrant further exploration in antiviral drug development .

Antitumor Effects

Pyrimidine derivatives have been studied for their antitumor properties. While more research is needed, compounds containing the pyrimidine core have demonstrated potential in inhibiting tumor growth .

Other Pharmacological Activities

Beyond the mentioned areas, pyrimidine-containing compounds have been investigated for various other biological activities, including anti-inflammatory, antioxidant, and enzyme inhibition effects. Although direct studies on this compound are limited, its pyrimidine scaffold suggests potential in these areas .

Drug Design and Medicinal Chemistry

The pyrimidine moiety serves as a privileged structure in medicinal chemistry. Researchers continue to explore novel heterocyclic compound libraries based on pyrimidine cores, aiming to discover new drugs with diverse biological activities .

Wirkmechanismus

The mechanism of action of this compound would depend on its intended use. Many compounds with similar structural features are used in medicinal chemistry and can interact with various biological targets. For example, piperazine rings are often found in drugs that act on the central nervous system .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-ethyl-3-[[4-(4-fluorophenyl)piperazin-1-yl]-pyridin-4-ylmethyl]-4-hydroxy-6-methylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN4O2/c1-3-29-17(2)16-21(30)22(24(29)31)23(18-8-10-26-11-9-18)28-14-12-27(13-15-28)20-6-4-19(25)5-7-20/h4-11,16,23,30H,3,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMNRYCKUKOPOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CC=NC=C2)N3CCN(CC3)C4=CC=C(C=C4)F)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(4-methyl-2-oxo-1,3-thiazol-3-yl)propanoate](/img/structure/B2640216.png)

![1-(3-methoxybenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2640219.png)

methane](/img/structure/B2640224.png)

![N4-(2,4-dimethylphenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2640235.png)